Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 6-(Isopropylamino)pyridazine-3-carboxylic Acid
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 6-(Isopropylamino)pyridazine-3-carboxylic Acid
Executive Summary
In modern structure-based drug design, the selection of appropriate heterocyclic scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal physicochemical properties. 6-(Isopropylamino)pyridazine-3-carboxylic acid (CAS: 1183803-85-1) has emerged as a highly valuable building block and pharmacophore in medicinal chemistry[1][2].
Characterized by its electron-deficient 1,2-diazine core, this compound serves as a critical intermediate in the synthesis of highly potent small-molecule kinase inhibitors[3][4]. The strategic placement of the isopropylamino group provides a tunable lipophilic vector, while the carboxylic acid moiety allows for facile functionalization into amides, which frequently act as hinge-binding motifs in ATP-competitive kinase inhibitors targeting c-Met, ALK, and Syk[5][6]. This whitepaper provides an in-depth technical analysis of its structural properties, a validated synthetic methodology, and its mechanistic role in targeted therapeutics.
Physicochemical Properties & Structural Analysis
Understanding the intrinsic properties of 6-(Isopropylamino)pyridazine-3-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
| Property | Value | Causality / Implication for Drug Design |
| IUPAC Name | 6-(Isopropylamino)pyridazine-3-carboxylic acid | Standardized nomenclature for regulatory filings. |
| CAS Number | 1183803-85-1 | Unique identifier for sourcing and patent literature[1]. |
| Molecular Formula | C8H11N3O2 | Defines the exact atomic composition[7]. |
| Molecular Weight | 181.19 g/mol | Low molecular weight qualifies it as an ideal fragment for Fragment-Based Drug Discovery (FBDD)[7]. |
| Hydrogen Bond Donors | 2 (NH, OH) | Facilitates critical interactions with target protein backbones. |
| Hydrogen Bond Acceptors | 4 (N, N, O, O) | High capacity for interacting with water and active site residues. |
| Core Electronic State | Electron-deficient ( | The pyridazine nitrogens lower the LUMO energy, making the ring resistant to oxidative metabolism (e.g., by CYP450 enzymes). |
Structural Causality
The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms. The addition of a carboxylic acid at the 3-position exerts a strong electron-withdrawing effect (-M, -I), which normally would render the ring highly susceptible to nucleophilic attack. However, the isopropylamino group at the 6-position acts as a strong electron-donating group via resonance (+M). This "push-pull" electronic system stabilizes the heterocyclic core, reduces its basicity compared to aliphatic amines, and ensures the compound remains un-ionized at physiological pH, thereby enhancing passive membrane permeability.
Synthetic Methodology
Step 1: Nucleophilic Aromatic Substitution ( )
-
Objective: Install the isopropylamino group at the 6-position.
-
Reagents: Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), Isopropylamine (3.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Ethanol.
-
Procedure:
-
Dissolve methyl 6-chloropyridazine-3-carboxylate in absolute ethanol (0.5 M concentration).
-
Add DIPEA, followed by a dropwise addition of isopropylamine at 0 °C.
-
Heat the reaction mixture to 80 °C under reflux for 12 hours.
-
Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc).
-
-
Causality of Choices: The 6-position of the pyridazine ring is highly activated toward
due to the adjacent ring nitrogen and the para-carboxylic ester. Ethanol is selected as a protic solvent to stabilize the transient Meisenheimer complex via hydrogen bonding. DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with isopropylamine as a nucleophile.
Step 2: Saponification (Ester Hydrolysis)
-
Objective: Unmask the carboxylic acid to yield the final product.
-
Reagents: Lithium hydroxide monohydrate (
) (2.5 eq), THF/Water (3:1 v/v). -
Procedure:
-
Dissolve the intermediate from Step 1 in the THF/Water mixture.
-
Add
and stir at ambient temperature (20-25 °C) for 4 hours. -
Evaporate the THF under reduced pressure.
-
Acidify the aqueous layer with 1N HCl to pH 3-4.
-
Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 6-(Isopropylamino)pyridazine-3-carboxylic acid.
-
-
Causality of Choices:
is preferred over or because the lithium cation coordinates effectively with the carbonyl oxygen, accelerating hydrolysis while preventing harsh alkaline degradation of the heteroaromatic core. Acidification to pH 3-4 selectively protonates the carboxylate without protonating the weakly basic aminopyridazine nitrogen, ensuring precipitation of the zwitterionic/neutral species.
Mechanistic Role in Medicinal Chemistry
Derivatives of 6-(Isopropylamino)pyridazine-3-carboxylic acid are heavily utilized in the oncology space, particularly as ATP-competitive kinase inhibitors[3][4]. When the carboxylic acid is converted into an amide (e.g., reacting with various anilines or benzylamines), the resulting 6-aminopyridazine-3-carboxamide acts as a potent "hinge binder."
The Hinge-Binding Interaction
In kinases such as c-Met (Hepatocyte Growth Factor Receptor), the ATP-binding pocket contains a critical "hinge region" that connects the N-terminal and C-terminal lobes of the kinase domain.
-
The pyridazine N2 nitrogen acts as a hydrogen bond acceptor.
-
The exocyclic NH (from the isopropylamino group) acts as a hydrogen bond donor. This bidentate hydrogen-bonding network perfectly mimics the binding of the adenine ring of ATP, competitively blocking ATP from binding and thereby halting kinase autophosphorylation[5].
Pathway Visualization
Below is a logical representation of how pyridazine-derived inhibitors intercept the c-Met signaling cascade, preventing tumor proliferation.
Figure 1: Pyridazine-derived kinase inhibitors intercepting the c-Met autophosphorylation pathway.
Analytical Characterization Protocols
To ensure scientific integrity and validate the success of the synthesis, the following analytical protocols must be employed. This creates a self-validating feedback loop for the chemist.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the final product in
. Acquire and NMR spectra at 400 MHz and 100 MHz, respectively. -
Expected
NMR Signatures:-
Pyridazine Core: Two distinct doublets in the aromatic region (approx.
7.80 and 6.90 ppm) with an ortho-coupling constant ( Hz), confirming the 3,6-disubstitution pattern. -
Isopropyl Group: A septet at approx.
4.10 ppm (1H, ) and a doublet at approx. 1.20 ppm (6H, ), confirming the intact isopropylamino moiety. -
Exchangeable Protons: Broad singlets for the
(approx. 7.20 ppm) and (approx. 13.0 ppm), which will disappear upon exchange.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Use Electrospray Ionization in positive mode (ESI+).
-
Validation: The compound must elute as a single sharp peak (UV purity > 95% at 254 nm). The mass spectrum must display a dominant
molecular ion peak at m/z 182.2 , confirming the molecular weight of 181.19 g/mol [7].
References
- Google Patents. "US8551995B2 - Kinase inhibitor compounds". Google Patents.
- Google Patents. "US9296724B2 - Substituted pyridazinecarboxamides as kinase inhibitors". Google Patents.
- Google Patents. "AU2016262642A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds". Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. US8551995B2 - Kinase inhibitor compounds - Google Patents [patents.google.com]
- 4. US9296724B2 - Substituted pyridazinecarboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 5. AU2016262642A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds - Google Patents [patents.google.com]
- 6. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]
- 7. arctomsci.com [arctomsci.com]
